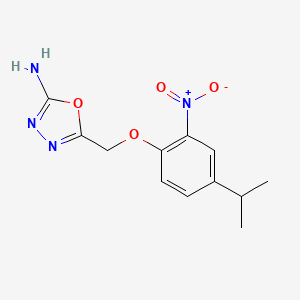
5-((4-Isopropyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-Isopropyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an isopropyl group, a nitro group, and a phenoxy group attached to the oxadiazole ring
Preparation Methods
The synthesis of 5-((4-Isopropyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 4-isopropylphenol to introduce the nitro group.
Etherification: The reaction of the nitrated product with chloroacetic acid to form 2-(4-isopropyl-2-nitrophenoxy)acetic acid.
Cyclization: The conversion of the acetic acid derivative to the oxadiazole ring through cyclization with hydrazine hydrate.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using automated and scalable processes.
Chemical Reactions Analysis
5-((4-Isopropyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The isopropyl group can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-((4-Isopropyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Agrochemicals: It can be explored for its potential use as a pesticide or herbicide, given its ability to interact with biological targets in plants and pests.
Mechanism of Action
The mechanism of action of 5-((4-Isopropyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but they often include key proteins involved in disease processes.
Comparison with Similar Compounds
Similar compounds to 5-((4-Isopropyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine include other oxadiazole derivatives, such as:
- 2-(4-Isopropyl-2-nitrophenoxy)acetic acid
- 2-(4-Isopropyl-2-nitrophenoxy)acetamide
- 2-(4-Isopropyl-2-nitrophenoxy)acetohydrazide
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
Properties
Molecular Formula |
C12H14N4O4 |
|---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
5-[(2-nitro-4-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C12H14N4O4/c1-7(2)8-3-4-10(9(5-8)16(17)18)19-6-11-14-15-12(13)20-11/h3-5,7H,6H2,1-2H3,(H2,13,15) |
InChI Key |
MTXKHHBLKZWHTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC2=NN=C(O2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


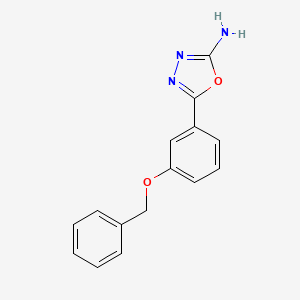

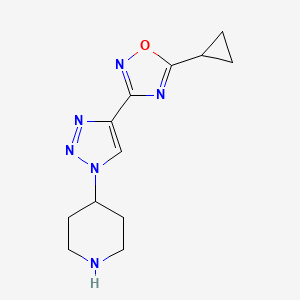
![2-(7-(Chloromethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)-N-methylacetamide](/img/structure/B11778888.png)
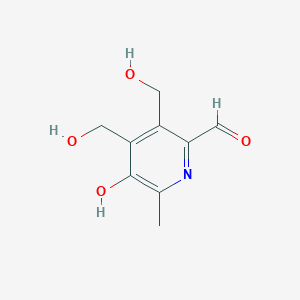
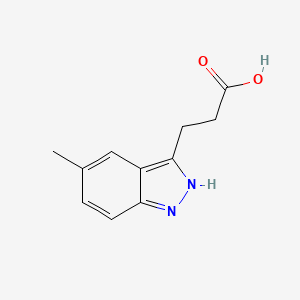
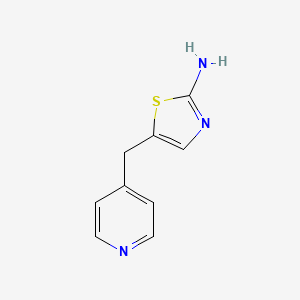
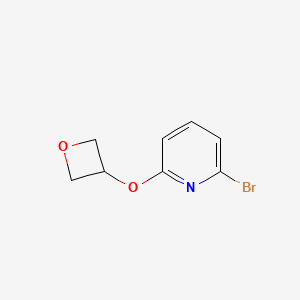
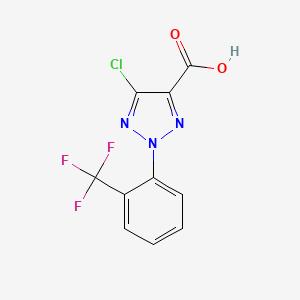
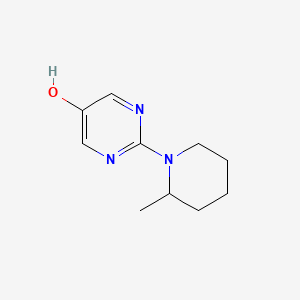
![1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid](/img/structure/B11778932.png)

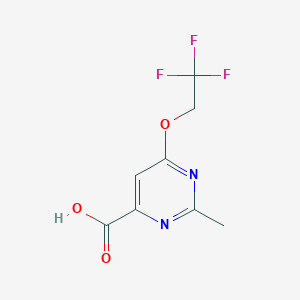
![3-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propanoic acid](/img/structure/B11778942.png)
